molecular formula C22H27ClN4O3 B2813191 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034263-30-2

2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2813191
CAS No.: 2034263-30-2
M. Wt: 430.93
InChI Key: IQOYXPNBKIZLSW-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a structurally complex molecule featuring:

  • A 4-chlorophenoxy group linked to a methyl-substituted propan-1-one core.
  • A piperazine moiety functionalized with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl substituent.

The 4-chlorophenoxy group may enhance lipophilicity and target binding, while the tetrahydropyrazolo-pyridine carbonyl could contribute to conformational rigidity and specificity .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-22(2,30-18-8-6-16(23)7-9-18)21(29)26-13-11-25(12-14-26)20(28)19-15-17-5-3-4-10-27(17)24-19/h6-9,15H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYXPNBKIZLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Piperazine + Pyrazolo-pyridine carbonyl 4-Chlorophenoxy, 2-methylpropan-1-one ~450 (estimated) Inferred kinase inhibition
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Piperazine + Pyrazolo-pyridine 4-Chlorophenyl, methylene linker 326.83 Unspecified bioactivity
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) Imidazo-pyridine + Piperazine Chloro, pyrazin-2-ylmethyl, 1,3-dimethylpyrazole ~470 (estimated) Kinase inhibitor
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups 576.58 (calc. from data) Structural characterization
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine Chloroethanone, phenyl 253.74 Antifungal, antibacterial

Structural Insights

Piperazine Derivatives: The target compound and 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine both utilize piperazine as a central scaffold. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone lacks fused heterocycles but shares the chloro-substituted ketone motif, a feature associated with antimicrobial activity.

Heterocyclic Diversity: Compound 27g employs an imidazo[4,5-b]pyridine core, which differs from the target’s pyrazolo[1,5-a]pyridine system. The pyrazin-2-ylmethyl group in 27g may improve solubility, whereas the target’s 4-chlorophenoxy group prioritizes lipophilicity. The tetrahydroimidazo[1,2-a]pyridine derivative in features ester and nitrophenyl groups, likely reducing metabolic stability compared to the target’s amide and ether linkages.

Pharmacological Implications

  • Kinase Inhibition Potential: The target compound’s structural resemblance to 27g (a kinase inhibitor) suggests analogous mechanisms. The tetrahydropyrazolo-pyridine carbonyl may mimic ATP-binding motifs in kinases, while the 4-chlorophenoxy group could enhance hydrophobic interactions in active sites.
  • Bioavailability Considerations : The target’s higher molecular weight (~450 vs. 253.74 in ) may limit blood-brain barrier penetration but improve plasma protein binding.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDC, HOBt, DCM, RT, 12h65–7097.2
EtherificationK₂CO₃, DMF, 80°C, 8h75–8095.8

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for etherification .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) may reduce side reactions during coupling steps .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) prevent decomposition .
  • In-line monitoring : Use FTIR or LC-MS to track intermediates and adjust stoichiometry dynamically .

Key Consideration : Substituent steric effects (e.g., the 4-chlorophenoxy group) may hinder coupling efficiency; pre-activation of carboxylic acids as mixed anhydrides can mitigate this .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C NMR : Identify protons and carbons in the piperazine (δ 3.2–3.8 ppm for N-CH₂), pyrazolo-pyridine (δ 6.5–7.5 ppm for aromatic protons), and chlorophenoxy groups (δ 7.0–7.4 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆ClN₃O₃: 456.1684; observed: 456.1682) .
  • IR : Detect carbonyl stretches (1650–1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Answer:
Discrepancies (e.g., unexpected downfield shifts in NMR) may arise from:

  • Conformational flexibility : Perform DFT calculations (e.g., Gaussian) to model low-energy conformers and compare with experimental data .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Impurity interference : Use 2D NMR (COSY, HSQC) to isolate signals from minor contaminants .

Case Study : A 0.3 ppm deviation in 13C NMR for the piperazine carbonyl was resolved by identifying residual DMF solvent protons overlapping with the target signal .

Basic: What in vitro assays assess biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
  • Cellular uptake : LC-MS quantification in cell lysates after 24h exposure (e.g., IC₅₀ values in cancer cell lines) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Answer:

  • Dosing regimen : Administer 10 mg/kg (IV and oral) in rodent models; collect plasma at 0.5, 2, 6, 12, 24h .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
  • Tissue distribution : Autoradiography with ¹⁴C-labeled compound to assess accumulation in target organs .

Critical Parameter : The 4-chlorophenoxy group’s lipophilicity may require formulation with cyclodextrins to enhance bioavailability .

Basic: How to perform computational docking studies?

Answer:

  • Ligand preparation : Generate 3D coordinates from SMILES (e.g., O=C(N1CCN(C(=O)C2CN3C=CC=N3)CC1)C(OC4=CC=C(C=C4)Cl)(C)C) .
  • Protein selection : Use crystal structures from PDB (e.g., 4L3T for kinase targets) .
  • Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=32) .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine for kinases) .

Advanced: What strategies address poor correlation between in silico predictions and experimental bioactivity?

Answer:

  • Force field refinement : Use AMBER instead of CHARMM for piperazine ring flexibility .
  • Solvent-accessible surface area (SASA) : Incorporate desolvation penalties in scoring functions .
  • Dynamic simulations : Run 100 ns MD simulations to assess binding stability and entropy changes .

Example : A 2.5 kcal/mol discrepancy in ΔG was resolved by including explicit water molecules in the docking grid .

Table 2: Key Physicochemical Properties

PropertyMethodValue
logPShake-flask3.2 ± 0.1
Solubility (PBS)HPLC-UV12 µg/mL
Plasma Protein BindingEquilibrium dialysis89%

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